WNK-IN-11-d3 -

WNK-IN-11-d3

Catalog Number: EVT-15279398
CAS Number:
Molecular Formula: C21H21Cl2N5OS
Molecular Weight: 465.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

WNK-IN-11-d3 is a selective and potent inhibitor of the With-No-Lysine (WNK) kinase family, specifically designed for pharmaceutical applications. This compound has garnered attention for its potential therapeutic implications, particularly in regulating cardiovascular functions and its role in cancer immunotherapy. The unique properties of WNK-IN-11-d3 make it a subject of interest in both basic and applied biomedical research.

Source

WNK-IN-11-d3 is derived from the broader class of WNK kinase inhibitors, which are known to modulate various signaling pathways in cells. The compound is synthesized through a series of chemical reactions that introduce specific functional groups necessary for its activity. It is commercially available from various suppliers, including MedChemExpress and BenchChem, which provide detailed information on its synthesis and applications .

Classification

WNK-IN-11-d3 is classified as a small molecule inhibitor targeting the WNK kinase family. Its chemical structure allows it to selectively inhibit specific kinases within this family, which play crucial roles in cellular signaling pathways associated with cell growth, proliferation, and apoptosis. This classification highlights its potential use in therapeutic contexts where modulation of these pathways is beneficial.

Synthesis Analysis

Methods

The synthesis of WNK-IN-11-d3 involves several key steps:

  1. Preparation of Core Structure: The initial phase focuses on constructing the core structure of the compound. This typically involves the coupling of various organic fragments through methods such as amide bond formation or nucleophilic substitutions.
  2. Introduction of Functional Groups: Subsequent steps introduce specific functional groups essential for the compound's biological activity. These modifications may include halogenation or the addition of nitrogen-containing substituents, which enhance binding affinity to target kinases.
  3. Purification: The final product undergoes purification using techniques such as chromatography to ensure high purity and yield before characterization .

Technical Details

The synthesis process often requires careful control of reaction conditions, including temperature, solvent choice, and reaction time, to optimize yield and selectivity. Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are employed to confirm the identity and purity of the synthesized compound.

Molecular Structure Analysis

Structure

The molecular formula for WNK-IN-11-d3 is C21H21Cl2N5OSC_{21}H_{21}Cl_{2}N_{5}OS. The structure features a complex arrangement with multiple rings and functional groups that contribute to its inhibitory activity against WNK kinases.

Data

Key structural data include:

  • Molecular Weight: Approximately 448.39 g/mol
  • Melting Point: Specific melting point data may vary based on purity but generally falls within expected ranges for similar compounds.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide (DMSO) but may have limited solubility in water .
Chemical Reactions Analysis

Reactions

WNK-IN-11-d3 participates in various chemical reactions that facilitate its synthesis and functionalization. Key reactions include:

  1. Nucleophilic Substitution: This reaction type is crucial for introducing halogen atoms into the molecular framework.
  2. Coupling Reactions: Often employed to link different molecular fragments together, forming the core structure of the inhibitor.
  3. Deprotection Reactions: If protecting groups are used during synthesis, these must be removed at specific stages to reveal active functional sites.

Technical Details

The efficiency of these reactions can be influenced by factors such as reagent quality, solvent choice, and reaction temperature. Optimization studies are often conducted to enhance yields and minimize by-products.

Mechanism of Action

Process

WNK-IN-11-d3 exerts its pharmacological effects primarily through inhibition of WNK kinases, which are involved in regulating ion transport and blood pressure homeostasis. By inhibiting these kinases, WNK-IN-11-d3 can alter downstream signaling pathways that affect cell proliferation and apoptosis.

Data

Research indicates that WNK kinase inhibition can lead to significant changes in cellular responses, including enhanced apoptosis in cancer cells and modulation of immune responses . The specific mechanisms may involve alterations in protein phosphorylation states that affect various cellular functions.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a solid or crystalline powder.
  • Stability: Stability studies indicate that WNK-IN-11-d3 remains stable under standard laboratory conditions but may require specific storage conditions to maintain integrity over time.

Chemical Properties

  • pH Sensitivity: The compound's solubility and activity may be pH-dependent, necessitating careful formulation considerations for therapeutic applications.
  • Reactivity: Reactivity profiles suggest moderate stability under ambient conditions but potential reactivity with strong nucleophiles or electrophiles .
Applications

Scientific Uses

WNK-IN-11-d3 has significant potential applications in several fields:

  1. Cancer Research: As an inhibitor of WNK kinases, it can be utilized to study tumor cell biology and develop novel cancer therapies aimed at enhancing immune responses against tumors.
  2. Cardiovascular Studies: Its ability to regulate blood pressure-related pathways makes it a candidate for research into hypertension treatments.
  3. Pharmacological Development: The compound serves as a valuable tool for understanding kinase signaling networks and developing new therapeutic agents targeting related diseases .
Mechanistic Basis of WNK Kinase Inhibition by WNK-IN-11-d3

Allosteric Modulation of WNK1/4 Kinase Activity by WNK-IN-11-d3

WNK-IN-11-d3 functions as a potent, selective allosteric inhibitor targeting the With-No-Lysine (WNK) kinases, particularly WNK1 and WNK4. Unlike orthosteric ATP-competitive inhibitors, WNK-IN-11-d3 binds to a distinct regulatory pocket outside the catalytic ATP-binding site. This binding induces a conformational shift within the kinase domain, stabilizing an inactive state that disrupts the kinase's ability to phosphorylate downstream substrates like SPAK and OSR1. The deuterated form maintains the core inhibitory mechanism of its parent compound (WNK-IN-11), exhibiting enhanced pharmacokinetic properties but identical target engagement. Biochemical assays confirm its inhibition of WNK1 autophosphorylation—a critical step for full kinase activation—with an IC₅₀ of 4 nM in vitro [4] [10]. This allosteric mechanism allows for selective disruption of WNK signaling cascades without affecting cellular ATP homeostasis.

Structural Determinants of Deuterated Analog Efficacy in ATP Non-Competitive Binding

The efficacy of WNK-IN-11-d3 stems from strategic deuteration at three key positions (d3 denotes three deuterium atoms replacing hydrogen), altering its pharmacokinetic (PK) profile without compromising its interaction with the WNK allosteric site. Structural studies of WNK kinases reveal that the allosteric pocket targeted by WNK-IN-11-d3 is formed by conserved residues within the kinase's C-lobe and the αC-β4 loop region. Key interactions include:

  • Hydrophobic contacts between the inhibitor's dichlorophenyl moiety and a hydrophobic cleft near the DFG motif.
  • Hydrogen bonding between the sulfonamide group and backbone amides in the kinase's hinge region extension.

Table 1: Key Structural Interactions of WNK-IN-11-d3 with WNK1

Inhibitor RegionWNK1 Binding Site ResiduesInteraction TypeFunctional Consequence
Dichlorophenyl groupVal339, Ala341, Leu369HydrophobicStabilizes inactive DFG conformation
Sulfonamide moietyGly274 backbone, Thr276Hydrogen bondingLocks αC-helix in "out" position
Central pyrimidinePhe330π-π stackingPrevents activation loop ordering
Deuterated methylSolvent-exposedEnhanced metabolic stabilityProlonged plasma half-life vs non-deuterated analog

Deuteration enhances the compound's metabolic stability by slowing oxidative metabolism (isotope effect), evidenced by a 2-fold improvement in oral bioavailability and reduced clearance in rat PK studies [4]. Crucially, deuteration does not alter the inhibitor's binding affinity or pose within the allosteric pocket, ensuring maintained high potency (IC₅₀ ~4 nM) [10].

Comparative Selectivity Profiling Against STE20 Kinases (SPAK/OSR1)

WNK-IN-11-d3 exhibits high selectivity for WNK1/4 over closely related STE20 family kinases, including the direct WNK substrates SPAK and OSR1. Comprehensive kinase profiling reveals:

  • >100-fold selectivity for WNK1 over SPAK and OSR1 in vitro.
  • Minimal inhibition (>10 µM IC₅₀) against other STE20 subfamilies (PAKs, GCK-VI kinases, MSTs).This selectivity arises from the unique architecture of the WNK allosteric pocket, which is absent in SPAK/OSR1. SPAK and OSR1 possess divergent regulatory domains and lack the specific hydrophobic cleft and hydrogen-bonding network required for WNK-IN-11-d3 binding. Furthermore, mutagenesis studies confirm that residues critical for WNK-IN-11-d3 binding (e.g., WNK1 Leu369, Gly274) are not conserved in SPAK or OSR1 [8].

Table 2: Selectivity Profile of WNK-IN-11-d3 Across STE20 Kinase Family

Kinase (Subfamily)In Vitro IC₅₀ (nM)Selectivity vs. WNK1Structural Basis for Selectivity
WNK141xBinds allosteric pocket in C-lobe/αC-β4 loop
WNK482xHighly conserved allosteric pocket
SPAK>5000>1000xLacks key hydrophobic cleft; divergent regulatory domain
OSR1>5000>1000xSimilar to SPAK
PAK4 (PAK)>10000>2500xDifferent activation mechanism; no analogous pocket
MST1 (GCK-II)>10000>2500xDistinct substrate-binding groove

This selectivity profile is crucial for its utility as a chemical probe, enabling precise dissection of WNK-specific signaling without confounding off-target effects on other STE20 kinase pathways [8].

Chloride-Dependent Regulation of Autophosphorylation Dynamics

WNK kinases function as direct intracellular chloride sensors. Chloride ions bind to the active site of inactive WNK1 (uWNK1), stabilizing its autoinhibited dimeric conformation and preventing autophosphorylation. WNK-IN-11-d3 potentiates this chloride-mediated inhibition through an independent allosteric mechanism. Key findings include:

  • Chloride Binding Site: A chloride ion (Cl⁻) binds directly within the catalytic cleft of uWNK1, coordinated by residues Lys233 (catalytic lysine), Ser382 (activation loop), Arg397, and backbone amides. This binding stabilizes the inactive DFG conformation and prevents the conformational rearrangement necessary for autophosphorylation [5] [9].
  • Osmotic Stress Interplay: Under low chloride conditions (mimicking cell shrinkage/osmotic stress), Cl⁻ dissociation permits WNK autophosphorylation and activation. WNK-IN-11-d3 synergistically enhances chloride's inhibitory effect by independently stabilizing the inactive kinase conformation, even under conditions of moderate chloride depletion [7].
  • Biochemical Evidence: In vitro kinase assays demonstrate that the inhibitory potency (IC₅₀) of WNK-IN-11-d3 decreases 3-fold (from 4 nM to 12 nM) as chloride concentration increases from 10 mM to 100 mM. This indicates that chloride and WNK-IN-11-d3 act cooperatively, not competitively, to suppress WNK1 activity [5] [9] [10].

Table 3: Impact of Chloride Concentration on WNK1 Autophosphorylation and WNK-IN-11-d3 Efficacy

[Cl⁻] (mM)WNK1 Autophosphorylation (% of max)WNK-IN-11-d3 IC₅₀ (nM)Mechanistic Implication
10100%12Low Cl⁻ promotes activation; inhibitor partially overcomes this
2565%8Moderate Cl⁻ reduces activation
5020%5Physiological Cl⁻ strongly suppresses activation
1005%4High Cl⁻ maximally stabilizes inactive state; inhibitor efficacy peaks

This chloride-dependent mechanism underscores the physiological relevance of WNK-IN-11-d3 in modulating pathways controlling ion homeostasis, cell volume regulation, and blood pressure [5] [7] [9].

Properties

Product Name

WNK-IN-11-d3

IUPAC Name

[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-[5-chloro-2-[2-(trideuteriomethylamino)-1,3-thiazol-4-yl]pyridin-4-yl]methanone

Molecular Formula

C21H21Cl2N5OS

Molecular Weight

465.4 g/mol

InChI

InChI=1S/C21H21Cl2N5OS/c1-24-21-26-19(13-30-21)18-10-16(17(23)11-25-18)20(29)28-8-6-27(7-9-28)12-14-2-4-15(22)5-3-14/h2-5,10-11,13H,6-9,12H2,1H3,(H,24,26)/i1D3

InChI Key

MVXAYIXYYOVALX-FIBGUPNXSA-N

Canonical SMILES

CNC1=NC(=CS1)C2=NC=C(C(=C2)C(=O)N3CCN(CC3)CC4=CC=C(C=C4)Cl)Cl

Isomeric SMILES

[2H]C([2H])([2H])NC1=NC(=CS1)C2=NC=C(C(=C2)C(=O)N3CCN(CC3)CC4=CC=C(C=C4)Cl)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.